Cas no 65766-32-7 (6-Chloro-N-methylpyrimidin-4-amine)

6-Chloro-N-methylpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-N-methylpyrimidin-4-amine
- 4-Chloro-6-methylaminopyrimidine
- 4-Pyrimidinamine, 6-chloro-N-methyl-
- 6-CHLORO-N-METHYL-4-PYRIMIDINAMINE
- 6-chloro-Nmethylpyrimidin-4-amine
- 6-Methoxy-2-pyridinecarboxaldehyde
- C5H6ClN3
- N-(6-Chloro-4-pyrimidinyl)-N-methylamine
- 4-Chloro-6-(methylamino)pyrimidine
- 4-Pyrimidinamine,6-chloro-N-methyl-
- WZVLJUBTIWFTIE-UHFFFAOYSA-N
- 6-CHLORO-N-METHYLPYRIMIDIN-4AMINE
- NSC211762
- PubChem9456
- 4-Pyrimidinamine, 6-chloro-N-methyl- (9CI)
- EBD35689
- BCP10052
- 6-Chlo
- F8889-7616
- 65766-32-7
- A835223
- CS-D0692
- (6-chloro-pyrimidin-4-yl)-methyl-amine
- MFCD09702146
- SB57747
- AC-24260
- DTXSID60309324
- 6-chloro-N-methylpyrimidin-4-amine;4-Chloro-6-(methylamino)pyrimidine
- (6-chloro-pyrimidin-4-yl)-methylamine
- SCHEMBL21191977
- AM20100598
- SCHEMBL374406
- J-518637
- AN-584/41473266
- FT-0648682
- SY029019
- 6-Chloro-N-methyl-pyrimidin-4-amine
- 6-Chloro-N-methyl-4-pyrimidinamine #
- NSC-211762
- FT-0648197
- BP-11536
- 4-Chloro-6-(methylamino)pyrimidine, 97%
- EN300-79030
- DS-0492
- 6-chloranyl-N-methyl-pyrimidin-4-amine
- AKOS010530606
- A26887
- pyrimidine, 4-chloro-6-methylamino-
-
- MDL: MFCD09702146
- インチ: 1S/C5H6ClN3/c1-7-5-2-4(6)8-3-9-5/h2-3H,1H3,(H,7,8,9)
- InChIKey: WZVLJUBTIWFTIE-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C(N=C([H])N=1)N([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 143.02500
- どういたいしつりょう: 143.025
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 88.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 37.8
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.338
- ゆうかいてん: 138-142 °C
- ふってん: 279.7°C at 760 mmHg
- フラッシュポイント: 122.9°C
- PSA: 37.81000
- LogP: 1.24470
- じょうきあつ: 0.0±0.6 mmHg at 25°C
6-Chloro-N-methylpyrimidin-4-amine セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H315-H317-H319-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38-43
- セキュリティの説明: 26-36/37/39
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:2-8°C
6-Chloro-N-methylpyrimidin-4-amine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
6-Chloro-N-methylpyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1053125-5g |
6-Chloro-N-methylpyrimidin-4-amine |
65766-32-7 | 98% | 5g |
¥95.00 | 2024-05-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD34534-250mg |
6-Chloro-N-methylpyrimidin-4-amine |
65766-32-7 | 97% | 250mg |
¥17.0 | 2024-04-18 | |
Ambeed | A127168-1g |
6-Chloro-N-methylpyrimidin-4-amine |
65766-32-7 | 97% | 1g |
$9.0 | 2025-02-27 | |
eNovation Chemicals LLC | D521210-1g |
6-chloro-N-methylpyrimidin-4-amine |
65766-32-7 | 97% | 1g |
$165 | 2024-05-24 | |
abcr | AB272544-25 g |
4-Chloro-6-methylaminopyrimidine, 98%; . |
65766-32-7 | 98% | 25g |
€314.00 | 2023-04-26 | |
eNovation Chemicals LLC | K09393-5g |
4-Chloro-6-methylaminopyrimidine |
65766-32-7 | 97% | 5g |
$400 | 2024-06-05 | |
abcr | AB272544-1 g |
4-Chloro-6-methylaminopyrimidine, 98%; . |
65766-32-7 | 98% | 1g |
€59.00 | 2023-04-26 | |
abcr | AB272544-5 g |
4-Chloro-6-methylaminopyrimidine, 98%; . |
65766-32-7 | 98% | 5g |
€110.00 | 2023-04-26 | |
abcr | AB272544-100 g |
4-Chloro-6-methylaminopyrimidine, 98%; . |
65766-32-7 | 98% | 100g |
€705.00 | 2023-04-26 | |
abcr | AB272544-1g |
4-Chloro-6-methylaminopyrimidine, 98%; . |
65766-32-7 | 98% | 1g |
€59.00 | 2025-02-16 |
6-Chloro-N-methylpyrimidin-4-amine 関連文献
-
1. 417. Polypurines. Part III. Further studies and syntheses with αω-dipurin-9-ylalkanes and related compoundsJ. H. Lister J. Chem. Soc. 1963 2228
6-Chloro-N-methylpyrimidin-4-amineに関する追加情報
Professional Introduction to Compound with CAS No 65766-32-7 and Product Name 6-Chloro-N-methylpyrimidin-4-amine
The compound with the CAS number 65766-32-7 and the product name 6-Chloro-N-methylpyrimidin-4-amine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This pyrimidine derivative has garnered attention due to its unique structural properties and potential applications in drug development. Pyrimidines are a class of heterocyclic aromatic organic compounds that are particularly important in biological systems, serving as the fundamental building blocks of nucleic acids such as DNA and RNA. The presence of a chlorine substituent at the 6-position and a methyl group at the N1 position in 6-Chloro-N-methylpyrimidin-4-amine contributes to its distinct reactivity and functional characteristics, making it a valuable intermediate in synthetic chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrimidine scaffolds. The structural versatility of pyrimidines allows for the creation of molecules with diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The compound 6-Chloro-N-methylpyrimidin-4-amine has been explored as a precursor in the synthesis of various pharmacologically active compounds. Its chlorinated pyrimidine core provides a reactive site for further functionalization, enabling chemists to tailor the molecule for specific biological targets.
One of the most compelling aspects of 6-Chloro-N-methylpyrimidin-4-amine is its potential role in the development of next-generation drugs. Researchers have leveraged its structural framework to design inhibitors targeting enzymes involved in critical cellular pathways. For instance, pyrimidine derivatives have shown promise in inhibiting kinases, which are enzymes that play a pivotal role in cell signaling and are often dysregulated in diseases such as cancer. The chloro and methyl substituents in 6-Chloro-N-methylpyrimidin-4-amine enhance its binding affinity to these targets, making it an attractive candidate for further medicinal chemistry optimization.
Advances in computational chemistry have also facilitated the rational design of molecules like 6-Chloro-N-methylpyrimidin-4-amine. High-throughput virtual screening (HTVS) and molecular docking studies have enabled researchers to predict the binding interactions between this compound and its intended biological targets with remarkable accuracy. These computational approaches have accelerated the drug discovery process by allowing for rapid evaluation of large libraries of compounds, thereby identifying promising candidates for experimental validation.
The synthesis of 6-Chloro-N-methylpyrimidin-4-amine involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The introduction of the chloro group at the 6-position typically employs chlorinating agents such as phosphorus oxychloride (POCl₃), while the methylation at the N1 position can be achieved using reagents like methyl iodide or dimethyl sulfate. These reactions are often conducted under controlled conditions to ensure high yields and purity, which are crucial for subsequent pharmaceutical applications.
In clinical research, derivatives of pyrimidine have demonstrated efficacy across a spectrum of therapeutic areas. For example, certain pyrimidine-based drugs have been investigated for their potential to modulate immune responses, offering new avenues for treating autoimmune diseases and infections. The structural features of 6-Chloro-N-methylpyrimidin-4-amine, including its chloro and methyl substituents, contribute to its immunomodulatory properties by influencing interactions with key cellular receptors and signaling pathways.
The pharmacokinetic profile of 6-Chloro-N-methylpyrimidin-4-amine is another critical factor that influences its therapeutic potential. Studies have examined how variations in dosage and administration routes affect its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for optimizing drug delivery systems and ensuring maximal therapeutic benefit while minimizing side effects.
Recent innovations in drug delivery technologies have opened new possibilities for leveraging compounds like 6-Chloro-N-methylpyrimidin-4-amine. Nanoparticle-based formulations, liposomes, and other advanced delivery systems can enhance bioavailability and target specificity, thereby improving treatment outcomes. These advancements underscore the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists in developing next-generation therapeutics.
The regulatory landscape also plays a significant role in advancing compounds like 6-Chloro-N-methylpyrimidin-4-amine through clinical trials to market approval. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require rigorous testing to ensure safety and efficacy before approving new drugs. This process involves preclinical studies using cell cultures and animal models followed by human clinical trials conducted in phases I through III.
Future directions in research on 6-Chloro-N-methylpyrimidin-4-amine may include exploring its role as a lead compound for structure-based drug design (SBDD). SBDD leverages detailed knowledge of target structures to design molecules that interact optimally with biological receptors or enzymes. This approach has been instrumental in developing drugs with high selectivity and potency.
The integration of artificial intelligence (AI) into drug discovery workflows has further accelerated progress in this field. AI algorithms can analyze vast datasets to identify patterns that human researchers might overlook, thereby enhancing the efficiency of lead optimization processes. Machine learning models trained on large chemical datasets can predict properties such as solubility, toxicity, and binding affinity with high accuracy.
Ethical considerations are also paramount when developing new pharmaceuticals based on compounds like 6-Chloro-N-methylpyrimidin-4-amine. Ensuring equitable access to medications while minimizing environmental impact are key priorities for sustainable healthcare practices. Researchers are increasingly adopting green chemistry principles to develop synthetic routes that reduce waste and energy consumption without compromising yield or purity.
In conclusion,6-Chloro-N-methylpyrimidin-4-amine represents a promising compound with significant potential across multiple therapeutic areas due to its unique structural features and reactivity profile. Advances in synthetic chemistry, computational biology,and drug delivery technologies continue to expand its applications, paving way towards innovative treatments for various diseases including cancer, infectious diseases,and autoimmune disorders.. Its journey from laboratory discovery to clinical application exemplifies collaborative efforts within academia, industry,and regulatory bodies striving towards improving global health outcomes..
65766-32-7 (6-Chloro-N-methylpyrimidin-4-amine) 関連製品
- 953233-17-5(N-{5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethyl}-2-phenoxyacetamide)
- 946328-17-2(1-(4-methoxyphenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)
- 946346-75-4(N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide)
- 1541505-46-7(2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine)
- 1396862-80-8(N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]cyclopropanesulfonamide)
- 2227862-23-7(tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate)
- 1332531-56-2(N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride)
- 2172101-79-8(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid)
- 1215698-92-2(2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochloride)
- 85319-77-3(Benzaanthracene-11-acetic Acid)

